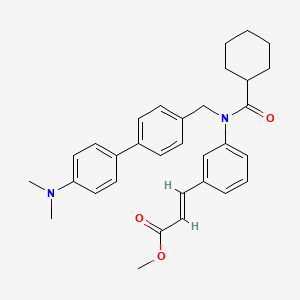
Fexaramine
Overview
Description
Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor. FXR controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine . This compound has shown promise in regulating bile acid synthesis and maintaining glucose and lipid homeostasis .
Mechanism of Action
Target of Action
Fexaramine primarily targets the farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that plays a crucial role in regulating various metabolic processes. Specifically, it controls bile acid synthesis, conjugation, and transport, as well as lipid metabolism in both the liver and intestine .
Mode of Action
As an agonist of FXR, this compound activates this receptor. Upon binding to FXR, this compound triggers a cascade of events that influence gene expression. FXR activation leads to the repression of the transcription of the cholesterol 7-alpha-hydroxylase (CYP7A1) gene. CYP7A1 is responsible for catalyzing the rate-limiting step in bile acid synthesis. By inhibiting CYP7A1, this compound indirectly reduces bile acid production .
Biochemical Pathways
The affected pathways include:
- FXR activation regulates bile acid synthesis, ensuring proper levels of bile acids in the body. By modulating gene expression, this compound impacts lipid metabolism, including cholesterol levels. FXR activation influences glucose homeostasis, although the exact mechanisms are still being studied .
Pharmacokinetics
- Details about this compound’s absorption are not available. Not specified. Not reported. Information on metabolism remains elusive. Not documented. Not determined. Not characterized .
Result of Action
The molecular and cellular effects of this compound’s action include:
- By inhibiting CYP7A1, this compound decreases bile acid production. FXR activation affects lipid metabolism, potentially impacting cholesterol levels. This compound contributes to overall metabolic balance, although further research is needed .
Action Environment
Environmental factors, such as diet and gut microbiota, can influence this compound’s efficacy and stability. For instance, the gut microbiome plays a role in bile acid metabolism, affecting FXR activation. Additionally, dietary components may impact this compound’s absorption and bioavailability .
Biochemical Analysis
Biochemical Properties
Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When this compound binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. This compound has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the intestines, this compound activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . This compound has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR). Upon binding, this compound activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, this compound treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of this compound on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of this compound have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, this compound has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .
Transport and Distribution
This compound is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of this compound in the intestines is crucial for its metabolic effects without systemic exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . This compound’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .
Preparation Methods
Fexaramine is synthesized through a series of chemical reactions involving specific reagents and conditions.
Chemical Reactions Analysis
Fexaramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fexaramine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of FXR agonists on various biochemical pathways . In biology, this compound has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in animal models . In medicine, it is being investigated as a potential treatment for metabolic diseases such as obesity and type 2 diabetes . Additionally, this compound has applications in the study of gut microbiota and its role in intestinal inflammation .
Comparison with Similar Compounds
Fexaramine is one of the earliest synthetic nonsteroidal FXR agonists with a 100-fold increased affinity relative to natural compounds . Similar compounds include chenodeoxycholic acid, cholic acid, and obeticholic acid, which are also FXR agonists . this compound is unique in its ability to selectively target intestinal FXR receptors without activating target genes in the liver . This selective action reduces the risk of side effects associated with systemic FXR activation .
Properties
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexaramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexaramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEXARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


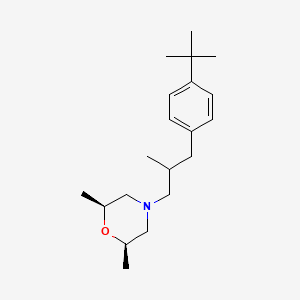


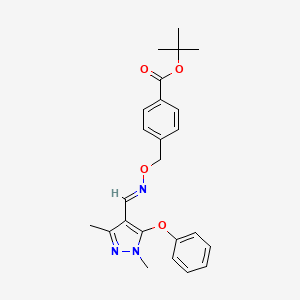
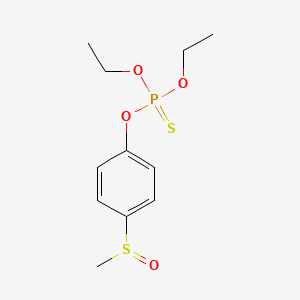
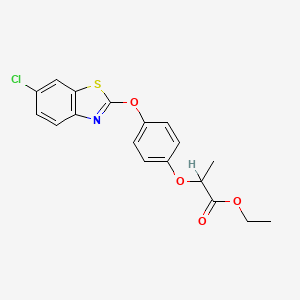
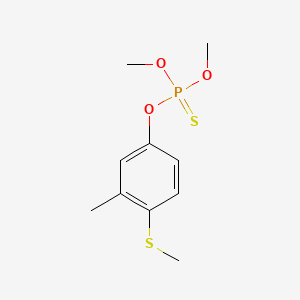
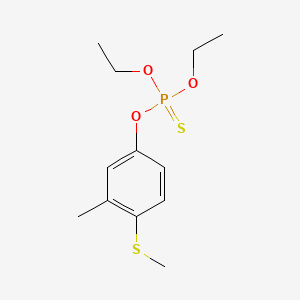
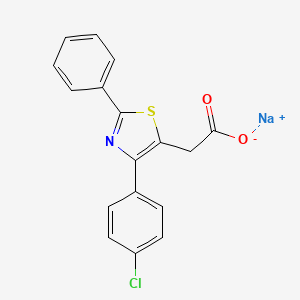
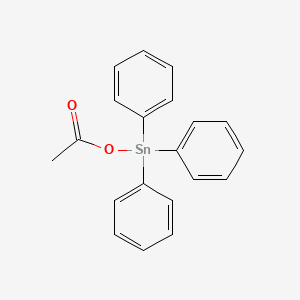
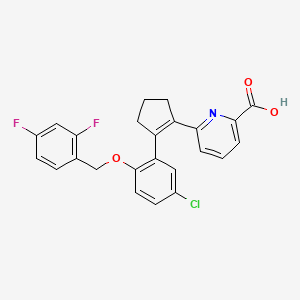
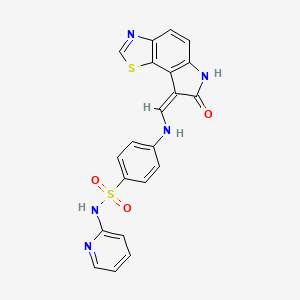
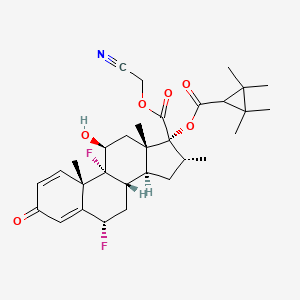
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
